N-[4-(acetylamino)phenyl]-3-fluorobenzamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-3-fluorobenzamide, also known as AFN-1252, is a novel antibacterial agent that has gained attention for its potential use in treating methicillin-resistant Staphylococcus aureus (MRSA) infections.
Mécanisme D'action
N-[4-(acetylamino)phenyl]-3-fluorobenzamide works by targeting the bacterial enzyme FabI, which is involved in fatty acid biosynthesis. Specifically, this compound binds to the active site of FabI and inhibits its activity, leading to a disruption in the synthesis of fatty acids and ultimately bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on bacterial cells, with little to no effect on mammalian cells. This is due to the fact that mammalian cells do not have the same fatty acid biosynthesis pathway as bacteria. Additionally, this compound has been shown to have a low potential for resistance development, as mutations in the FabI enzyme that confer resistance to other antibacterial agents do not confer resistance to this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(acetylamino)phenyl]-3-fluorobenzamide is its high potency against MRSA, which makes it a promising candidate for the treatment of MRSA infections. Additionally, its low potential for resistance development is a significant advantage over other antibacterial agents. However, one limitation of this compound is that it is not effective against all strains of MRSA, and further research is needed to determine its efficacy against other bacterial species.
Orientations Futures
There are several future directions for research on N-[4-(acetylamino)phenyl]-3-fluorobenzamide. One area of focus is the development of new formulations of the drug, such as topical creams or inhalers, which could be used to treat infections in different parts of the body. Another area of focus is the investigation of this compound's potential as a treatment for other bacterial infections beyond MRSA, such as tuberculosis or pneumonia. Additionally, researchers are exploring the use of this compound in combination with other antibacterial agents, which may enhance its efficacy against resistant bacterial strains.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-3-fluorobenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for MRSA infections. One study published in the journal Antimicrobial Agents and Chemotherapy found that this compound was highly effective in killing MRSA in vitro, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. Another study published in the journal PLOS ONE found that this compound was able to eradicate MRSA infections in a mouse model, with no apparent toxicity to the animals.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBQRXVLXBSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.